1-bromo-2-(ethoxymethoxy)Benzene
Overview
Description
1-Bromo-2-(ethoxymethoxy)benzene is an organic compound with the molecular formula C9H11BrO2 It is a derivative of benzene, where a bromine atom and an ethoxymethoxy group are substituted at the 1 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(ethoxymethoxy)benzene can be synthesized through a multi-step process involving the bromination of benzene followed by the introduction of the ethoxymethoxy group. One common method involves the bromination of benzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to form bromobenzene. Subsequently, the ethoxymethoxy group can be introduced through a nucleophilic substitution reaction using ethoxymethanol and a suitable base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(ethoxymethoxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The bromine atom on the benzene ring can be substituted by other electrophiles under appropriate conditions.
Nucleophilic Substitution: The ethoxymethoxy group can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.
Common Reagents and Conditions:
Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.
Nucleophilic Substitution: Ethoxymethanol and a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Scientific Research Applications
1-Bromo-2-(ethoxymethoxy)benzene has several applications in scientific research:
Synthetic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-bromo-2-(ethoxymethoxy)benzene in chemical reactions involves the interaction of its functional groups with various reagents:
Electrophilic Aromatic Substitution:
Nucleophilic Substitution: The ethoxymethoxy group can be displaced by nucleophiles, leading to the formation of new compounds.
Comparison with Similar Compounds
1-Bromo-2-(methoxymethoxy)benzene: Similar structure but with a methoxymethoxy group instead of an ethoxymethoxy group.
1-Bromo-2-(ethoxymethyl)benzene: Similar structure but with an ethoxymethyl group instead of an ethoxymethoxy group.
Properties
IUPAC Name |
1-bromo-2-(ethoxymethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-2-11-7-12-9-6-4-3-5-8(9)10/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTNYNSUKBKUKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCOC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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